Baicalein 6-O-glucoside

CAS No.: 28279-72-3

Cat. No.: VC3741828

Molecular Formula: C21H20O10

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28279-72-3 |

|---|---|

| Molecular Formula | C21H20O10 |

| Molecular Weight | 432.4 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 |

| Standard InChI Key | WTYYPLMAODUDGW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

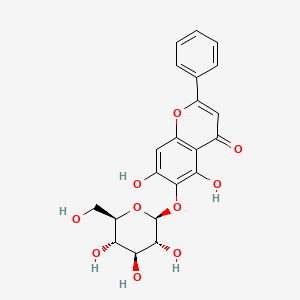

Baicalein 6-O-glucoside, also referred to as Baicalein-6-α-glucoside in some literature, is a glucosylated derivative of the flavonoid baicalein. The compound is formally identified with CAS number 28279-72-3 and PubChem CID 44258404 . Its systematic IUPAC name is 5,7-dihydroxy-2-phenyl-6-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, which precisely describes its chemical structure including the stereochemical configuration of the glucose moiety . It is important to note that this compound represents a specific glycosylation product of baicalein, with the glucose moiety attached at the 6-position of the flavonoid skeleton.

Physical and Chemical Properties

Baicalein 6-O-glucoside possesses distinct physical and chemical properties that differentiate it from its aglycone counterpart, baicalein. The molecular formula of the compound is C₂₁H₂₀O₁₀, corresponding to a molecular weight of 432.378 g/mol . The compound has a calculated density of 1.642±0.06 g/cm³, indicating its relatively compact molecular packing .

The presence of the glucose moiety significantly affects the compound's physicochemical properties, particularly its water solubility. While baicalein is notably hydrophobic, Baicalein 6-O-glucoside demonstrates substantially improved water solubility, reported as 0.3 g/L at 25°C, classified as "very slightly soluble" . Most remarkably, experimental studies have shown that Baicalein 6-O-glucoside is 26.3 times more soluble than baicalein in aqueous media, which has significant implications for its bioavailability and pharmaceutical applications .

The compound exhibits a calculated LogP value of 0.04990, indicating a nearly equal distribution between aqueous and lipid phases, and a polar surface area (PSA) of 170.05000, reflecting the numerous hydroxyl groups present on both the flavonoid skeleton and the glucose moiety . These properties contribute to its improved solubility profile compared to baicalein.

Synthesis and Production

Enzymatic Synthesis

The synthesis of Baicalein 6-O-glucoside has been achieved using enzymatic transglycosylation methods, which offer advantages of regioselectivity and mild reaction conditions. One notable approach involves the use of amylosucrase from Deinococcus geothermalis with sucrose as the glycosyl donor . This enzymatic method allows for the specific attachment of the glucose moiety to the 6-position of baicalein, yielding the α-configuration of the glycosidic bond.

The enzymatic transglycosylation reaction represents a significant advancement in the production of Baicalein 6-O-glucoside, as it enables the regioselective modification of baicalein under environmentally friendly conditions. This approach circumvents the challenges associated with traditional chemical glycosylation methods, such as the need for protecting groups and the formation of multiple glycosylation products.

Stability Characteristics

Once synthesized, Baicalein 6-O-glucoside demonstrates remarkable stability in various media. Research has shown that the compound is highly stable in buffered solutions and in Dulbecco's modified Eagle medium containing 10% fetal bovine serum . This enhanced stability, compared to baicalein, is attributed to the protective effect of the glucose moiety, which shields the reactive hydroxyl groups of the flavonoid skeleton from oxidation and other degradative processes.

The improved stability of Baicalein 6-O-glucoside in biological media has significant implications for its potential therapeutic applications, as it suggests a longer half-life and greater resistance to metabolic degradation compared to baicalein.

Biological Activities

Antioxidant Activities and Nrf2 Activation

One of the most significant biological activities of Baicalein 6-O-glucoside is its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . Luciferase reporter assays, western blots, and reverse transcription-polymerase chain reaction analyses have demonstrated that Baicalein 6-O-glucoside effectively activates Nrf2, leading to the induction of Nrf2-dependent gene expression.

The activation of Nrf2 by Baicalein 6-O-glucoside contributes to its antioxidant effects, as evidenced by its ability to suppress the production of reactive oxygen species (ROS) elicited by LPS more effectively than baicalein . This enhanced antioxidant activity is particularly relevant in inflammatory conditions, where oxidative stress often exacerbates tissue damage and perpetuates the inflammatory response.

Table 1. Comparison of Key Properties Between Baicalein and Baicalein 6-O-glucoside

Pharmacokinetics and Metabolism

Cellular Uptake and Metabolism

The cellular uptake and metabolism of Baicalein 6-O-glucoside have been investigated using confocal microscopy and high-performance liquid chromatography (HPLC) analysis of cell-free extracts from RAW 264.7 macrophages. These studies have revealed that Baicalein 6-O-glucoside is gradually converted to baicalein inside cells . This intracellular conversion suggests that Baicalein 6-O-glucoside may function as a prodrug, with the glucose moiety enhancing the delivery of baicalein to its site of action.

The gradual intracellular conversion of Baicalein 6-O-glucoside to baicalein may contribute to a sustained release effect, potentially prolonging the therapeutic actions of baicalein within target cells. This characteristic could be advantageous in conditions requiring extended drug activity, such as chronic inflammatory disorders.

Bioavailability Enhancement

The glycosylation of baicalein to form Baicalein 6-O-glucoside significantly enhances its bioavailability by protecting the molecule from chemical or enzymatic oxidation . The glucose moiety serves as a protective group, shielding the reactive hydroxyl groups of baicalein from oxidative degradation, which is a common challenge in the pharmaceutical application of flavonoids.

Additionally, the improved water solubility of Baicalein 6-O-glucoside, being 26.3 times more soluble than baicalein, contributes to its enhanced bioavailability by facilitating its dissolution in aqueous biological fluids . This increased solubility, coupled with improved stability, positions Baicalein 6-O-glucoside as a promising alternative to baicalein for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume